molecular formula C10H8F4O B2483252 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-one CAS No. 1339838-72-0

4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-one

Cat. No.: B2483252
CAS No.: 1339838-72-0
M. Wt: 220.167
InChI Key: AKYFEZCJHCXLCJ-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-one is a chemical compound with the molecular formula C10H6F4O2 It is characterized by the presence of both trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-one typically involves the reaction of 1-bromo-4-fluorobenzene with butanone under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.

Comparison with Similar Compounds

Uniqueness: 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-one is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4,4,4-trifluoro-1-(4-fluorophenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O/c11-8-3-1-7(2-4-8)9(15)5-6-10(12,13)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYFEZCJHCXLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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